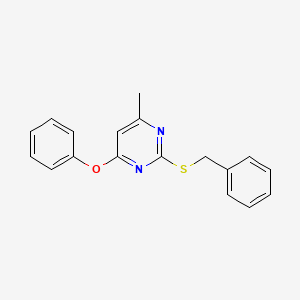![molecular formula C13H9N3O B5795827 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a heterocyclic compound that belongs to the class of triazoloisoindoles. It has attracted the attention of researchers due to its unique structural features and potential biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets such as DNA and enzymes. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. Moreover, this compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize, making it a suitable candidate for further studies. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
Future research on 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole could focus on exploring its potential as a therapeutic agent for various diseases. For example, it could be studied for its potential as an anticancer drug or as an antimicrobial agent. Moreover, future research could focus on improving its solubility and bioavailability, which could increase its effectiveness in various applications. Additionally, further studies could be conducted to understand its mechanism of action and cellular targets, which could provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been reported in the literature. One of the most common methods involves the reaction of 2-aminobenzamide with furfural in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been extensively studied for its potential biological activities. Several studies have reported its antitumor, antimicrobial, and antifungal properties. It has also been shown to possess anti-inflammatory and analgesic activities. Moreover, this compound has been studied for its potential as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10-9(4-1)8-16-13(10)14-12(15-16)11-6-3-7-17-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBZEMXENMQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)
![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)


![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)

